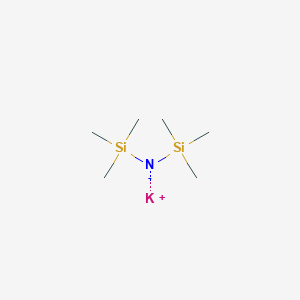

Potassium bis(trimethylsilyl)amide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQJLUDMLPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18KNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390655 | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40949-94-8 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Bulky Base: An In-depth Technical Guide to the Discovery and History of Potassium Bis(trimethylsilyl)amide

For Researchers, Scientists, and Drug Development Professionals

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS, stands as a cornerstone of modern synthetic organic chemistry. Its unique combination of strong basicity and significant steric hindrance has made it an indispensable tool for a wide array of chemical transformations, from the precise generation of enolates to the facilitation of complex cyclization reactions. This technical guide delves into the core of KHMDS, exploring its initial discovery, historical development, and the fundamental experimental protocols that underpin its synthesis and utility.

Discovery and Historical Development

The journey of this compound begins in the early 1960s, a period of burgeoning exploration into organosilicon chemistry. The pioneering work of German chemists Ulrich Wannagat and Heinz Niederprüm led to the first reported synthesis of KHMDS in 1961. Their seminal paper, "Beiträge zur Chemie der Silicium-Stickstoff-Verbindungen, XIII. Silylsubstituierte Alkaliamide" (Contributions to the Chemistry of Silicon-Nitrogen Compounds, XIII. Silyl-substituted Alkali Amides), published in Chemische Berichte, laid the groundwork for the preparation and characterization of this and other silylamide bases.

Prior to this discovery, the use of strong amide bases was well-established, with reagents like sodium amide being workhorses in organic synthesis. However, the introduction of the bulky trimethylsilyl (B98337) groups on the nitrogen atom marked a significant advancement. This structural modification imparted unique properties to the resulting amide, most notably a decrease in its nucleophilicity while retaining high basicity. This "non-nucleophilic strong base" character was a critical development, allowing chemists to deprotonate acidic protons without the complication of competing nucleophilic addition reactions.

Following its initial discovery, the utility of KHMDS in organic synthesis was steadily explored and expanded upon by the chemistry community. Its applications in stereoselective reactions, the synthesis of complex natural products, and the formation of novel organometallic complexes have solidified its position as a premier reagent in the synthetic chemist's toolkit.

Historical Timeline

Caption: A timeline highlighting the key milestones in the history of KHMDS.

Physicochemical and Spectroscopic Data

The efficacy of KHMDS is rooted in its distinct physical and chemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₈KNSi₂ |

| Molecular Weight | 199.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 194-195 °C |

| pKa of Conjugate Acid | ~26 (in THF) |

| Density | 0.877 g/cm³ at 20 °C |

| Solubility | Miscible with tetrahydrofuran (B95107) (THF), ether, benzene, and toluene. Reacts with water. |

| ¹H NMR | δ ~0.1-0.2 ppm (s, 18H) in C₆D₆ (chemical shift can vary with solvent and concentration) |

| ¹³C NMR | δ ~5.0 ppm in C₆D₆ (chemical shift can vary with solvent and concentration) |

| ²⁹Si NMR | Chemical shifts are highly dependent on the solvent and aggregation state (monomer vs. dimer). |

| IR Spectroscopy | Key stretches include C-H (around 2950 cm⁻¹) and Si-C (around 840 and 750 cm⁻¹). |

| Thermal Stability | Decomposes slowly in moist air and rapidly with water. Can ignite if heated above 170°C in air.[1][2] |

Experimental Protocols

The synthesis of KHMDS is a standard procedure in many research laboratories. The most common and reliable method involves the deprotonation of hexamethyldisilazane (B44280) (HMDS) with a strong potassium base, typically potassium hydride.

Synthesis of this compound from Potassium Hydride

This protocol is adapted from established literature procedures.

Reaction Scheme:

(CH₃)₃Si-NH-Si(CH₃)₃ + KH → (CH₃)₃Si-NK-Si(CH₃)₃ + H₂

Materials:

-

Potassium hydride (KH), 35 wt. % dispersion in mineral oil

-

Hexamethyldisilazane (HMDS), freshly distilled

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum is charged with potassium hydride (1.0 eq).

-

The mineral oil is removed by washing the KH dispersion with anhydrous hexane (B92381) (3 x 10 mL) under an inert atmosphere. The hexane is removed via cannula.

-

Anhydrous THF is added to the flask to create a slurry.

-

Hexamethyldisilazane (1.05 eq) is added dropwise to the stirred slurry at room temperature.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 2-4 hours). The reaction can be gently warmed to ensure completion.

-

The resulting solution of KHMDS in THF can be used directly or the solvent can be removed under vacuum to yield KHMDS as a white solid.

Safety Precautions:

-

Potassium hydride is a flammable solid and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Hydrogen gas is evolved during the reaction, which is highly flammable. The reaction should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Logical Workflow for KHMDS Synthesis

Caption: A logical workflow diagram for the synthesis of KHMDS.

Structure and Reactivity

A key feature of KHMDS is its ability to exist as different aggregated species in solution, primarily as a monomer and a dimer. The equilibrium between these forms is highly dependent on the solvent. In coordinating solvents like THF, the monomeric form is favored, while in non-coordinating solvents such as toluene, the dimeric structure predominates. This aggregation state can influence the reactivity and selectivity of the base in chemical reactions.

The steric bulk of the two trimethylsilyl groups is fundamental to the utility of KHMDS. These bulky groups shield the nitrogen atom, rendering it a poor nucleophile. This allows for the selective deprotonation of even weakly acidic protons without the risk of nucleophilic attack at electrophilic centers in the substrate.

Signaling Pathway Analogy: Deprotonation

While not a biological signaling pathway, the action of KHMDS can be visualized in a similar manner, where the base "signals" for the removal of a proton, leading to the formation of a reactive intermediate.

Caption: A diagram illustrating the deprotonation pathway involving KHMDS.

References

A Comprehensive Technical Guide to Potassium bis(trimethylsilyl)amide (KHMDS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS, is a formidable non-nucleophilic strong base with wide-ranging applications in modern organic synthesis. Its sterically hindered nature, coupled with its high basicity, makes it an indispensable tool for chemoselective deprotonation reactions, particularly in the formation of kinetic enolates, which are crucial intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the chemical and physical properties of KHMDS, detailed experimental protocols for its preparation and use, and a discussion of its reactivity and handling considerations.

Core Chemical and Physical Properties

KHMDS is commercially available as a white or off-white crystalline solid or as a solution in various organic solvents, most commonly tetrahydrofuran (B95107) (THF) or toluene (B28343).[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₈KNSi₂ |

| Molecular Weight | 199.48 g/mol [2][3] |

| Appearance | White to off-white crystalline solid or colorless to amber solution.[1][4][5] |

| Melting Point | 194-195 °C[6][7][8] |

| Boiling Point | 111 °C[6][7][9] |

| Density | Solid: ~0.877 g/cm³ at 20 °C[4][10][11]. 1M in THF solution: ~0.915 g/mL at 25 °C.[12] 1.0 M in 2-methyltetrahydrofuran: 0.884 g/mL at 25 °C.[13] |

| pKa of Conjugate Acid | ~26[1][4][14] |

| Solubility | Highly soluble in organic solvents such as THF, toluene, ether, and benzene.[1][4][6] Reacts violently with water.[1][7][14] |

| Vapor Pressure | 54 mm Hg at 25 °C[6][9][15] |

| Flash Point | 45 °F (for solutions in flammable solvents)[6][7][9] |

Structure and Reactivity

The reactivity of KHMDS is intrinsically linked to its structure in both the solid state and in solution. In the solid state, unsolvated KHMDS exists as a dimer, with a central four-membered (KN)₂ ring.[14] In solution, its structure is highly dependent on the solvent. Weakly coordinating solvents like toluene favor the dimeric form, whereas more strongly coordinating solvents such as THF can promote the formation of solvated monomers, especially at high dilution.[14][16] This monomer-dimer equilibrium can influence its reactivity and selectivity in chemical transformations.

The primary role of KHMDS in organic synthesis is as a strong, non-nucleophilic base. The bulky bis(trimethylsilyl) groups sterically hinder the nitrogen atom, preventing it from acting as a nucleophile and participating in unwanted side reactions.[1] This characteristic is particularly advantageous in deprotonation reactions where a strong base is required without the risk of addition to electrophilic centers.

Experimental Protocols

Preparation of KHMDS (General Laboratory Scale)

A common method for the preparation of a KHMDS solution in THF involves the reaction of potassium hydride (KH) with hexamethyldisilazane (B44280) (HMDS).[1]

Materials:

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Hexamethyldisilazane (HMDS), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flame-dried round-bottom flask is charged with the required amount of KH dispersion.

-

The mineral oil is removed by washing the KH with anhydrous hexanes (3 x portions). The hexane (B92381) is carefully removed via cannula after each wash.

-

Anhydrous THF is added to the washed KH to create a slurry.

-

Hexamethyldisilazane (1.05 equivalents) is added dropwise to the stirred slurry at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 2-4 hours). The completion of the reaction is indicated by the dissolution of the potassium hydride.

-

The resulting solution of KHMDS in THF can be standardized by titration before use.

Caption: Experimental workflow for the synthesis of KHMDS.

Titration of KHMDS Solution

The concentration of commercially available or freshly prepared KHMDS solutions should be determined by titration prior to use. A convenient method involves the use of a known amount of a suitable indicator, such as N-phenyl-1-naphthylamine, which is deprotonated by KHMDS to give a colored solution.

Materials:

-

KHMDS solution of unknown concentration

-

N-phenyl-1-naphthylamine (indicator)

-

Anhydrous THF

-

Standardized solution of sec-butanol in toluene

Procedure:

-

A flame-dried flask under an inert atmosphere is charged with a precisely weighed amount of N-phenyl-1-naphthylamine.

-

Anhydrous THF is added to dissolve the indicator.

-

The KHMDS solution is added dropwise until a persistent color change is observed, indicating the endpoint of the titration of any residual protic impurities.

-

A known volume of the KHMDS solution to be standardized is then added to the flask.

-

The resulting solution is titrated with the standardized sec-butanol solution until the color disappears.

-

The molarity of the KHMDS solution is calculated based on the volume of titrant used.

Kinetic Enolate Formation from a Ketone

KHMDS is widely used for the regioselective formation of the kinetic enolate from unsymmetrical ketones.[10]

Materials:

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

KHMDS solution in THF (standardized)

-

Anhydrous THF

-

Quenching agent (e.g., trimethylsilyl (B98337) chloride)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel is placed under an inert atmosphere.

-

A solution of the ketone in anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

The standardized KHMDS solution (1.0 equivalent) is added dropwise to the stirred ketone solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.

-

The electrophile (e.g., trimethylsilyl chloride) is then added to trap the enolate.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent, dried, and purified.

Caption: Workflow for kinetic enolate formation using KHMDS.

Safety and Handling

KHMDS is a highly reactive and moisture-sensitive reagent that must be handled with care under an inert atmosphere.[9][17] It reacts violently with water and protic solvents to produce flammable hexamethyldisilazane and corrosive potassium hydroxide.[18]

-

Handling: Always handle KHMDS and its solutions in a well-ventilated fume hood under a dry, inert atmosphere (e.g., argon or nitrogen). Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and chemically resistant gloves.

-

Storage: Store KHMDS in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition and moisture. Solutions are typically stored in a refrigerator.

-

Quenching and Disposal: Unused KHMDS and reaction residues should be quenched carefully. A common procedure involves the slow addition of a protic solvent such as isopropanol (B130326) or tert-butanol (B103910) at a low temperature, followed by the addition of water. All waste should be disposed of in accordance with local regulations.

Conclusion

This compound is a powerful and versatile base that has become an essential reagent in the toolkit of synthetic organic chemists. Its unique combination of high basicity and steric hindrance allows for highly selective deprotonation reactions that are fundamental to the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective use in research and development.

References

- 1. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the solid state and solution structural chemistry of the utility amide potassium hexamethyldisilazide (KHMDS) - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01118K [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Item - Enolization reactions mediated by s-block metal amide reagents - University of Notre Dame - Figshare [curate.nd.edu]

- 11. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02495F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound (KHMDS) [commonorganicchemistry.com]

- 15. orgsyn.org [orgsyn.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. organic chemistry - How to properly work with potassium HMDS - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. pubs.acs.org [pubs.acs.org]

The Structural Elucidation and Synthetic Utility of Potassium Bis(trimethylsilyl)amide (KHMDS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS, is a formidable non-nucleophilic strong base with extensive applications in modern organic synthesis. Its sterically hindered nature and high basicity make it an indispensable tool for a variety of chemical transformations, including deprotonation, enolate formation, and catalysis. This technical guide provides an in-depth analysis of the structural characteristics of KHMDS, detailing the nuances of its solid-state and solution-phase structures. Furthermore, it presents comprehensive experimental protocols for its synthesis and its application in key synthetic methodologies. Through detailed data presentation and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the synthetic potential of KHMDS.

Core Structural Characteristics

This compound ([(CH₃)₃Si]₂NK) is a potassium salt of the hexamethyldisilazane (B44280) anion. Its formidable basicity, with a pKa of approximately 26 for its conjugate acid, and significant steric bulk originating from the two trimethylsilyl (B98337) groups, define its chemical reactivity.[1] These features render it a highly selective, non-nucleophilic base, preventing it from participating in unwanted side reactions such as nucleophilic substitution.[2]

The structure of KHMDS is highly dependent on its physical state and the surrounding solvent medium. In the solid state and in non-coordinating solvents like toluene, KHMDS exists as a dimer, with the two potassium and two nitrogen atoms forming a square planar ring.[3] However, in coordinating solvents such as tetrahydrofuran (B95107) (THF), the dimeric structure can be disrupted to form solvated monomers, particularly at high dilution.[3] This dynamic equilibrium between monomeric and dimeric species in solution is a critical factor influencing its reactivity and selectivity in chemical reactions.

Molecular Structure and Bonding

The core of the KHMDS structure is the nitrogen atom bonded to two bulky trimethylsilyl groups and ionically associated with a potassium cation. The Si-N-Si bond angle and the K-N bond distances are key parameters that define the geometry of the molecule. X-ray crystallography has provided precise measurements of these parameters in different states.

Quantitative Structural Data

The following tables summarize the key bond lengths and angles for the unsolvated and THF-solvated dimeric forms of KHMDS, providing a clear comparison of the structural changes upon solvation.

Table 1: Selected Bond Lengths (Å) in KHMDS Dimers

| Bond | Unsolvated Dimer | THF-Solvated Dimer |

| K-N | 2.762(2), 2.783(2) | 2.7442(13) |

| K-N' | 2.783(2), 2.762(2) | 2.8534(12) |

| Si-N | 1.693(2), 1.695(2) | 1.685(1), 1.687(1) |

| K-O (THF) | N/A | 2.7199(13) |

Table 2: Selected Bond Angles (°) in KHMDS Dimers

| Angle | Unsolvated Dimer | THF-Solvated Dimer |

| N-K-N' | 84.1(1) | 96.27(3) |

| K-N-K' | 95.9(1) | 83.73(3) |

| Si-N-Si | 124.6(1) | 123.9(1) |

| O-K-N | N/A | 129.65(4) |

| O-K-N' | N/A | 114.86(4) |

Experimental Protocols

Synthesis of this compound (KHMDS)

This protocol describes the synthesis of KHMDS from potassium hydride and hexamethyldisilazane.

Materials:

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Hexamethyldisilazane (HMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane (B92381)

-

Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Under an inert atmosphere of argon, a Schlenk flask is charged with the required amount of potassium hydride dispersion.

-

The mineral oil is removed by washing the KH with anhydrous hexane (3 x 10 mL). The hexane is carefully decanted after each wash.

-

After the final wash, the residual hexane is removed under vacuum.

-

Anhydrous THF is added to the flask to create a slurry of KH.

-

The flask is cooled to 0 °C in an ice bath.

-

Hexamethyldisilazane (1.05 equivalents) is added dropwise to the stirred KH slurry.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 2-4 hours).

-

The resulting solution of KHMDS in THF can be used directly or the solvent can be removed under vacuum to yield KHMDS as a white solid.

KHMDS-Mediated Enolate Formation

This protocol details the general procedure for the deprotonation of a ketone to form a potassium enolate.

Materials:

-

Ketone substrate

-

KHMDS solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas supply

-

Dry glassware

Procedure:

-

A solution of the ketone in anhydrous THF is prepared in a dry flask under an argon atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

KHMDS solution (1.0 equivalent) is added dropwise to the stirred ketone solution.

-

The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The resulting potassium enolate solution is then ready for subsequent reaction with an electrophile.

Still-Gennari Olefination

This protocol outlines the use of KHMDS in a Z-selective Still-Gennari olefination reaction.

Materials:

-

Aldehyde

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

KHMDS solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas supply

-

Dry glassware

Procedure:

-

To a flame-dried flask under argon, add 18-crown-6 (1.1 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add the KHMDS solution (1.1 equivalents) dropwise and stir for 15 minutes.

-

A solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C.

-

A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the Z-alkene.[4]

Visualizing KHMDS-Mediated Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of key processes involving KHMDS.

KHMDS Dimer-Monomer Equilibrium in Solution

Caption: Solvent-dependent equilibrium of KHMDS.

Deprotonation of a Ketone to Form a Potassium Enolate

Caption: KHMDS-mediated ketone deprotonation.

Experimental Workflow for Still-Gennari Olefination

Caption: Still-Gennari olefination workflow.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a unique combination of strong basicity and steric hindrance. A thorough understanding of its structural properties, particularly the solvent-dependent monomer-dimer equilibrium, is crucial for predicting and controlling its reactivity. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and application of KHMDS in key chemical transformations. The visualized workflows further clarify the logical progression of these reactions. For researchers in academia and industry, particularly in the field of drug development, a comprehensive grasp of KHMDS's characteristics and handling is essential for the efficient and selective synthesis of complex molecular targets.

References

An In-depth Technical Guide to the pKa and Base Strength of Potassium Hexamethyldisilazide (KHMDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium Hexamethyldisilazide (KHMDS), a pivotal reagent in modern organic synthesis. Herein, we delve into the core physicochemical properties of KHMDS, focusing on its pKa and base strength, and provide detailed experimental methodologies for their determination. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this potent, non-nucleophilic base.

Core Concepts: Understanding KHMDS

Potassium hexamethyldisilazide, commonly abbreviated as KHMDS, is a strong, sterically hindered, and non-nucleophilic base with the chemical formula [(CH₃)₃Si]₂NK.[1] Its formidable steric bulk, imparted by the two trimethylsilyl (B98337) groups, is a defining characteristic that governs its reactivity, rendering it highly selective in deprotonation reactions where nucleophilic addition is an undesired side reaction.[2] KHMDS is commercially available as a white crystalline solid or in solutions of various organic solvents like tetrahydrofuran (B95107) (THF) and toluene.[1]

The utility of KHMDS spans a wide array of organic transformations, including enolate formation, alkylation, and the synthesis of complex molecules and pharmaceutical intermediates.[1][3] Its high solubility in organic solvents further enhances its applicability in a diverse range of reaction conditions.[4]

Quantitative Data Summary

A clear understanding of the quantitative aspects of KHMDS's basicity is crucial for its effective application. The following table summarizes the key quantitative data related to the pKa and base strength of KHMDS, along with a comparison to other common alkali metal hexamethyldisilazide bases.

| Parameter | KHMDS (Potassium Hexamethyldisilazide) | NaHMDS (Sodium Hexamethyldisilazide) | LiHMDS (Lithium Hexamethyldisilazide) | Lithium Diisopropylamide (LDA) |

| pKa of Conjugate Acid | ~26 | ~26 | ~26 | ~36 |

| Cation | K⁺ | Na⁺ | Li⁺ | Li⁺ |

| Key Characteristics | Highly reactive, strong base, excellent solubility in various organic solvents. Often exists as dimers in weakly coordinating solvents.[1] | Strong base, good solubility. | Strong base, commonly used, well-studied aggregation behavior. | Very strong base, sterically hindered, but more prone to aggregation.[1] |

| Common Solvents | THF, Toluene, Diethyl ether | THF, Toluene | THF, Hexanes | THF, Hexanes |

Experimental Protocol: Determination of pKa via Non-Aqueous Potentiometric Titration

The determination of the pKa of a strong, moisture-sensitive base like KHMDS requires a non-aqueous approach to avoid reaction with water and to enable dissolution. Potentiometric titration is a highly accurate method for this purpose.[2][5]

Objective: To determine the pKa of the conjugate acid of KHMDS (hexamethyldisilazane) in a non-aqueous solvent system.

Materials:

-

KHMDS (solid or a solution of known concentration in a dry, aprotic solvent like THF)

-

A strong acid titrant suitable for non-aqueous media (e.g., a standardized solution of HClO₄ in dioxane or trifluoromethanesulfonic acid in THF)

-

A dry, aprotic, and polar non-aqueous solvent for the sample (e.g., anhydrous acetonitrile (B52724) or dimethylformamide - DMF)

-

A suitable electrolyte to maintain constant ionic strength (e.g., tetrabutylammonium (B224687) perchlorate)

-

Calibrated pH electrode or a suitable combination electrode for non-aqueous systems

-

Automatic titrator or a high-impedance voltmeter

-

Inert atmosphere glovebox or Schlenk line apparatus

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

-

Preparation of Solutions (under an inert atmosphere):

-

Prepare a solution of the acid titrant in the chosen anhydrous solvent and standardize it against a suitable primary standard.

-

Prepare a solution of the electrolyte in the same anhydrous solvent.

-

Accurately prepare a solution of KHMDS in the chosen anhydrous solvent. The concentration should be in the range of 10⁻³ to 10⁻² M.

-

-

Titration Setup (under an inert atmosphere):

-

Place a known volume of the KHMDS solution into the titration vessel.

-

Add the electrolyte solution to maintain a constant ionic strength.

-

Immerse the calibrated electrode into the solution.

-

Allow the system to equilibrate and record the initial potential.

-

-

Titration:

-

Add small, precise increments of the standardized acid titrant to the KHMDS solution.

-

After each addition, stir the solution to ensure homogeneity and allow the potential reading to stabilize before recording it.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (in mV) or pH against the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of the steepest change in potential). This can be more accurately determined by plotting the first or second derivative of the curve.

-

The pKa of the conjugate acid of KHMDS corresponds to the pH or potential at the half-equivalence point.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

Synthesis of Potassium bis(trimethylsilyl)amide for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Potassium bis(trimethylsilyl)amide (KHMDS)

Introduction

This compound, commonly abbreviated as KHMDS or potassium hexamethyldisilazide, is a potent, non-nucleophilic, sterically hindered base.[1][2] Its chemical formula is [(CH₃)₃Si]₂NK, and it has a molecular weight of approximately 199.48 g/mol .[3][4] Due to the steric bulk of the two trimethylsilyl (B98337) groups, it is a poor nucleophile, which makes it an ideal reagent in organic synthesis for deprotonation reactions where unwanted nucleophilic addition must be avoided.[5] The conjugate acid of KHMDS, bis(trimethylsilyl)amine, has a pKa of about 26, positioning KHMDS as a strong base suitable for deprotonating a wide range of weakly acidic C-H, N-H, and O-H bonds.[1]

KHMDS is widely utilized in various chemical transformations, including the formation of kinetic enolates for alkylation reactions, Wittig reactions, and isomerizations.[6] It is commercially available as a white crystalline solid or as solutions in solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343).[4][5] However, for applications requiring high purity or specific concentrations, in-house preparation is often preferred. This guide provides detailed protocols for the laboratory-scale synthesis of KHMDS.

Synthesis Methodologies

The laboratory preparation of KHMDS typically involves the deprotonation of hexamethyldisilazane (B44280) (HMDS) with a strong potassium base. The most prevalent methods employ either potassium hydride (KH) or potassium metal.

-

Reaction with Potassium Hydride: This is the most common and reliable method for laboratory-scale synthesis.[3][7] HMDS is treated with a dispersion of potassium hydride in an aprotic solvent, typically THF. The reaction proceeds with the evolution of hydrogen gas, yielding a solution of KHMDS.[5][8] Sonication can be used to accelerate the reaction.[8]

-

Reaction with Potassium Metal: An alternative route involves the direct reaction of potassium metal with HMDS.[5][9] This method may also employ an electron acceptor, such as naphthalene (B1677914) or styrene, to facilitate the formation of a potassium-anion radical intermediate which then reacts with HMDS.[3][5]

This guide will focus on the potassium hydride method due to its widespread use and documented reliability.

Experimental Protocols

Strict anhydrous and inert atmosphere techniques are critical for the successful synthesis of KHMDS, as it reacts violently with water.[5] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[10]

Protocol 1: Synthesis of KHMDS Solution in THF

This protocol is adapted from a procedure described by Bähman and Somfai (1995) and is suitable for generating a solution of KHMDS for immediate use.[3][8]

Reagents and Materials:

-

Potassium hydride (KH), 30-35% dispersion in mineral oil

-

Hexamethyldisilazane (HMDS), >96% purity

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Oven-dried round-bottom flask with a stir bar

-

Reflux condenser

-

Schlenk line or argon/nitrogen manifold

-

Syringes and cannulas

Procedure:

-

Preparation of Potassium Hydride: In an oven-dried flask under an argon atmosphere, add potassium hydride (e.g., 3.22 g of a 25 wt% dispersion, ~20.1 mmol).[3][8] Wash the KH dispersion with anhydrous hexanes (3-4 times with 5 mL) to remove the mineral oil, carefully decanting the hexane (B92381) wash each time.[3][8]

-

Reaction Setup: Fit the flask with a reflux condenser under a positive pressure of argon.

-

Addition of Reagents: Add anhydrous THF (20 mL) to the washed potassium hydride.[3][8] Following this, add hexamethyldisilazane (3.81 mL, 18.1 mmol) via syringe.[3][8]

-

Reaction: Stir the resulting slurry. The reaction can be accelerated by placing the flask in an ultrasonic bath until the evolution of hydrogen gas ceases (approximately 3-3.5 hours).[5][8] The reaction mixture should become a clear, yellowish solution.[5]

-

Isolation and Storage: Allow any unreacted solids to settle. The supernatant solution of KHMDS in THF can then be carefully transferred (cannulated) to a clean, dry Schlenk flask for storage.[3][8]

-

Titration: The concentration of the KHMDS solution should be determined by titration before use. A common method involves using a known amount of a standard acid. The resulting solution is typically around 0.80-0.86 M.[3][8]

Protocol 2: Preparation and Recrystallization of Solid KHMDS

For applications requiring solid KHMDS, the product can be isolated and purified by recrystallization.

Procedure:

-

Synthesis: Prepare KHMDS following a procedure similar to Protocol 1, potentially using a solvent from which the product will readily precipitate upon cooling or addition of an anti-solvent, such as toluene.[11]

-

Isolation: After the reaction is complete, the solvent can be removed under vacuum to yield crude, solid KHMDS.

-

Recrystallization: The solid KHMDS can be recrystallized from a suitable solvent system, such as a mixture of toluene and hexanes.[11] Dissolve the crude solid in a minimum amount of warm toluene and then allow it to cool slowly. The addition of hexanes can help induce crystallization.

-

Final Product: The resulting white, crystalline solid should be washed with a cold, non-polar solvent like pentane (B18724) and dried in vacuo.[11] A reported yield for a similar preparation is 49%.[11] The purified solid should be stored under an inert atmosphere.

Data Presentation

Table 1: Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Density | Boiling Point (°C) |

| Potassium Hydride | KH | 40.11 | 1.43 g/cm³ | 400 (dec.) |

| Hexamethyldisilazane | C₆H₁₉NSi₂ | 161.40 | 0.774 g/mL | 125 |

| Tetrahydrofuran | C₄H₈O | 72.11 | 0.889 g/mL | 66 |

| Toluene | C₇H₈ | 92.14 | 0.867 g/mL | 111 |

| Hexanes | C₆H₁₄ | ~86.18 | ~0.655 g/mL | ~69 |

Table 2: Summary of a Representative Synthesis Protocol

| Parameter | Value | Reference |

| Potassium Hydride (25 wt%) | 3.22 g (20.1 mmol) | [3][8] |

| Hexamethyldisilazane | 3.81 mL (18.1 mmol) | [3][8] |

| Solvent (THF) | 20 mL | [3][8] |

| Reaction Time | ~3.25 hours (with sonication) | [3][8] |

| Final Concentration (Titrated) | 0.80 M (amide base) | [3][8] |

| Reported Yield (Solid) | 49% (after recrystallization) | [11] |

Mandatory Visualization

Caption: Workflow for the synthesis of KHMDS via the potassium hydride route.

Safety and Handling

-

Potassium Hydride: KH is a pyrophoric solid that can ignite spontaneously in air.[10] It reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled as a dispersion in mineral oil and under a strict inert atmosphere.[10]

-

KHMDS: Both solid KHMDS and its solutions are highly flammable and moisture-sensitive.[4] They should be stored and handled exclusively under an inert atmosphere to prevent degradation and potential fire hazards.[4]

-

Solvents: THF can form explosive peroxides upon standing in air. Use of freshly distilled or inhibitor-free solvent passed through an alumina (B75360) column is recommended. Hexanes and toluene are flammable.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All transfers of pyrophoric or air-sensitive reagents should be performed using proper Schlenk line or glovebox techniques. Quench all residual reactive materials and contaminated glassware carefully with a less reactive alcohol like isopropanol (B130326) before cleaning.[10]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 40949-94-8 [chemicalbook.com]

- 4. This compound (KHMDS) [commonorganicchemistry.com]

- 5. This compound | 40949-94-8 | Benchchem [benchchem.com]

- 6. Exploring the solid state and solution structural chemistry of the utility amide potassium hexamethyldisilazide (KHMDS) - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01118K [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Buy Khmds thf [smolecule.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Potassium Bis(trimethylsilyl)amide (KHMDS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium bis(trimethylsilyl)amide (KHMDS) is a formidable tool in modern organic synthesis, prized for its potent, yet sterically hindered, non-nucleophilic basicity. This guide delves into the core mechanism of action of KHMDS, providing a comprehensive overview of its physicochemical properties, and its application in key organic transformations. Detailed experimental protocols, quantitative data, and visual diagrams are provided to equip researchers and professionals in drug development with the practical knowledge to effectively utilize this versatile reagent.

Physicochemical Properties and Handling

KHMDS, with the chemical formula [(CH₃)₃Si]₂NK, is a white crystalline solid commercially available as a solid or in solutions of various organic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343). Its molecular weight is 199.48 g/mol . The key to its utility lies in the two bulky trimethylsilyl (B98337) groups attached to the nitrogen atom, which create significant steric hindrance. This steric shield prevents the amide from acting as a nucleophile in most instances, allowing it to function primarily as a strong base.[1]

KHMDS is highly sensitive to moisture and reacts vigorously with water.[2] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in the absence of moisture.

Table 1: Physicochemical Properties of KHMDS

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈KNSi₂ | [3] |

| Molecular Weight | 199.49 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| pKa of Conjugate Acid | ~26 | [3][5] |

| Solubility | High in organic solvents (THF, toluene) | [4] |

Core Mechanism of Action: A Potent, Non-Nucleophilic Base

The primary mechanism of action of KHMDS is as a strong Brønsted-Lowry base.[3] It readily abstracts acidic protons from a wide range of organic substrates to generate the corresponding anions, most notably carbanions.[3] The non-nucleophilic nature of KHMDS is a direct consequence of its steric bulk, which prevents the nitrogen atom from attacking electrophilic centers, such as carbonyl carbons.[1] This selectivity is crucial in many synthetic applications where unwanted nucleophilic addition would lead to side products.[1]

Deprotonation and Enolate Formation

A principal application of KHMDS is the deprotonation of carbonyl compounds at the α-carbon to form enolates.[3] These enolates are versatile intermediates in a multitude of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and conjugate additions.

Caption: General mechanism of KHMDS-mediated deprotonation of a ketone.

Kinetic vs. Thermodynamic Enolate Formation

In unsymmetrical ketones, KHMDS can selectively form either the kinetic or thermodynamic enolate. The kinetic enolate is formed by deprotonating the less sterically hindered α-proton, a process favored at low temperatures with a strong, bulky base like KHMDS. The thermodynamic enolate, which is the more stable enolate, is formed by deprotonating the more substituted α-proton. While KHMDS typically favors the kinetic product, reaction conditions can be tuned to influence the outcome.[6]

Caption: Kinetic versus thermodynamic enolate formation from an unsymmetrical ketone.

Table 2: Comparison of pKa Values of Common Non-Nucleophilic Bases

| Base | Conjugate Acid pKa | Reference(s) |

| This compound (KHMDS) | ~26 | [3][5] |

| Lithium diisopropylamide (LDA) | ~36 | [5] |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 | [2] |

| Lithium tetramethylpiperidide (LiTMP) | ~37 | [1] |

| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 (in water) | [3] |

| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | [3] |

Applications in Organic Synthesis

The unique properties of KHMDS make it an indispensable reagent in a wide array of organic transformations.

Stereoselective Alkylation

KHMDS is frequently employed in the stereoselective alkylation of enolates derived from chiral substrates or in the presence of chiral auxiliaries. The steric bulk of the base helps to ensure high diastereoselectivity by controlling the trajectory of the incoming electrophile.

Wittig and Horner-Wadsworth-Emmons Reactions

In the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, KHMDS is used to deprotonate phosphonium (B103445) salts and phosphonate (B1237965) esters, respectively, to generate the corresponding ylides.[5][7] These ylides then react with aldehydes or ketones to form alkenes. The HWE reaction, in particular, often provides excellent E-selectivity.

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.

Synthesis of Danishefsky's Diene

KHMDS can be used in the preparation of highly reactive dienes, such as Danishefsky's diene, which are valuable precursors in Diels-Alder reactions.[4] The process involves the deprotonation of a vinylogous amide followed by silylation of the resulting enolate.[4]

Table 3: Representative Yields in KHMDS-Mediated Reactions

| Reaction | Substrate | Product | Yield (%) | Reference(s) |

| Halogen Dance | 6-Phenylpyridine | 3-Iodo-6-phenylpyridine | 94 | |

| HWE Reaction | Aldehyde and Phosphonate | (E)-Alkene | 78 | [5] |

| Catalytic C-H Silylation | Terminal Alkyne | Silylated Alkyne | >85 | [7] |

| Enolate Formation & Silylation | (E)-4-dimethylamino-3-buten-2-one | Danishefsky's Diene | High | [4] |

Experimental Protocols

General Procedure for Ketone Deprotonation and Enolate Trapping

This protocol is a general guideline and may require optimization for specific substrates.

Caption: A typical experimental workflow for a KHMDS-mediated reaction.

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate (1.0 equiv).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: A solution of KHMDS (1.05-1.2 equiv) in THF or toluene is added dropwise to the stirred solution. The reaction is typically stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Electrophile Addition: The electrophile (e.g., an alkyl halide, 1.0-1.5 equiv) is added, either neat or as a solution in THF.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol for the Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification for (Z)-selectivity)

This protocol is adapted for achieving (Z)-alkenes.[4]

-

Reaction Setup: To a solution of a bis(2,2,2-trifluoroethyl)phosphonate ester (1.5 equiv) and 18-crown-6 (B118740) (1.5 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.4 equiv) in THF dropwise.

-

Ylide Formation: Stir the resulting solution at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction at -78 °C and monitor its progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the (Z)-alkene.

Conclusion

This compound is a powerful and selective non-nucleophilic base that plays a critical role in modern organic synthesis. Its ability to efficiently deprotonate a wide range of substrates, particularly carbonyl compounds to form enolates, without significant nucleophilic side reactions, makes it an invaluable reagent. By understanding its mechanism of action and the factors that influence its reactivity and selectivity, researchers can harness the full potential of KHMDS to construct complex molecules with high precision and efficiency, thereby accelerating the process of drug discovery and development.

References

- 1. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enolate synthesis [quimicaorganica.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. Enantioselective Potassium-Catalyzed Wittig Olefinations [organic-chemistry.org]

In-Depth Technical Guide to the Safe Handling of Solid Potassium Hexamethyldisilazide (KHMDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for solid potassium hexamethyldisilazide (KHMDS). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. Solid KHMDS is a highly reactive and hazardous substance that demands meticulous handling in a controlled environment.

Hazard Summary

Solid KHMDS is a powerful, non-nucleophilic base widely used in organic synthesis. Its primary hazards stem from its high reactivity, particularly with water and air, its flammability, and its corrosive nature.

-

Reactivity: KHMDS reacts violently with water, including atmospheric moisture, to produce flammable hexamethyldisilazane (B44280) and corrosive potassium hydroxide. This reaction can be vigorous and may lead to the ignition of flammable solvents present.[1][2] It is incompatible with acids, alcohols, ketones, esters, and halogens.[3]

-

Flammability: Solid KHMDS is a flammable solid.[3][4] It has been reported to ignite spontaneously in air at temperatures greater than 170°C.[3][5] Dust from the solid can also form explosive mixtures with air.[2]

-

Health Hazards: KHMDS is corrosive and can cause severe burns to the skin and eyes upon contact.[2][3] Inhalation of dust can cause irritation and burns to the respiratory tract.[3] A slippery feeling on the skin upon contact is a sign of exposure.[3][6]

Quantitative Data Summary

A collection of key quantitative safety and physical data for solid KHMDS is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₈KNSi₂ | [3] |

| Molecular Weight | 199.48 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 194-195 °C | [7] |

| Spontaneous Ignition Temperature | > 170 °C in air | [3][5] |

| Water Reactivity | Reacts violently | [1][2] |

Note: Specific occupational exposure limits (PEL, REL, TLV) for solid KHMDS have not been established. In the absence of specific limits, exposure should be minimized to the lowest possible level through the use of engineering controls and personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE)

Due to the hazardous nature of solid KHMDS, robust engineering controls and appropriate personal protective equipment are mandatory.

Engineering Controls

-

Inert Atmosphere: All handling of solid KHMDS must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[4] A glovebox is the preferred environment for manipulating this reagent.[3] If a glovebox is not available, a Schlenk line with proper technique can be used.

-

Ventilation: A well-ventilated area, such as a chemical fume hood, is required to handle KHMDS, especially during quenching procedures.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with solid KHMDS:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[3][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] It is advisable to wear two pairs of gloves.

-

Body Protection: A flame-resistant lab coat and long pants are mandatory.[3]

-

Respiratory Protection: If there is a risk of dust generation and inhalation, a NIOSH-approved respirator with a particulate filter should be worn.[1][3]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations of solid KHMDS. These procedures should be performed within a glovebox.

Protocol for Weighing and Dispensing Solid KHMDS

-

Preparation: Ensure the glovebox has a clean, dry atmosphere with low oxygen and moisture levels. All glassware, spatulas, and weighing containers must be thoroughly dried in an oven and cooled in the glovebox antechamber before being brought into the main chamber.

-

Taring the Balance: Place a clean, dry weighing boat or vial on the analytical balance inside the glovebox and tare the balance.

-

Dispensing: Carefully open the container of solid KHMDS. Using a clean, dry spatula, transfer the desired amount of the solid to the tared weighing boat or vial. Work slowly and deliberately to minimize the generation of dust.

-

Sealing: Immediately and securely close the main container of KHMDS.

-

Recording: Record the exact mass of the dispensed KHMDS.

-

Transfer: The weighed solid is now ready to be added to the reaction vessel within the glovebox.

Protocol for Adding Solid KHMDS to a Reaction Vessel

-

Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, within the glovebox.

-

Direct Addition: Carefully add the pre-weighed solid KHMDS to the reaction flask. A powder funnel may be used to facilitate the transfer and prevent the solid from adhering to the neck of the flask.

-

Solvent Addition: If the reaction is to be carried out in a solvent, add the anhydrous, de-gassed solvent to the flask containing the solid KHMDS.

-

Sealing the Vessel: Securely seal the reaction flask with a septum or ground glass stopper before removing it from the glovebox if the subsequent steps are to be performed on a Schlenk line.

Logical Workflow for Handling Solid KHMDS

The following diagram illustrates the logical workflow for the safe handling of solid KHMDS, from initial preparation to final waste disposal.

Caption: Workflow for the safe handling of solid KHMDS.

Spill and Emergency Procedures

-

Minor Spills: In the event of a small spill within the glovebox, carefully collect the solid using a dry spatula and place it in a designated waste container for quenching.

-

Major Spills: If a large spill occurs outside of a controlled atmosphere, evacuate the area immediately and alert emergency personnel. Do not attempt to clean up the spill without appropriate respiratory protection and supervision.

-

Fire: In case of a fire involving KHMDS, use a dry chemical fire extinguisher (Class D). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as these will react violently with KHMDS.[3][8]

-

First Aid:

-

Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Quenching and Disposal

All excess solid KHMDS and any glassware contaminated with it must be quenched before disposal.

-

Inerting the Quenching Flask: Place the material to be quenched in a flask under an inert atmosphere and cool it in an ice bath.

-

Slow Addition of a Protic Solvent: Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the cooled and stirred mixture. The addition should be dropwise to control the exothermic reaction.

-

Sequential Addition of More Reactive Alcohols: Once the initial vigorous reaction subsides, a more reactive alcohol, such as ethanol (B145695) or methanol, can be slowly added.

-

Final Quenching with Water: After the reaction with alcohol is complete, water can be very slowly added to ensure all reactive material is consumed.

-

Neutralization and Disposal: The resulting solution should be neutralized with a weak acid (e.g., acetic acid) and then disposed of as hazardous waste in accordance with local regulations.

By following these detailed safety precautions and handling protocols, researchers can work safely with solid KHMDS while maintaining the integrity of their chemical reactions. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this or any other hazardous chemical.

References

- 1. molan.wdfiles.com [molan.wdfiles.com]

- 2. ehs.utexas.edu [ehs.utexas.edu]

- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 6. pnnl.gov [pnnl.gov]

- 7. research.unl.edu [research.unl.edu]

- 8. uab.edu [uab.edu]

Stability and Storage of Potassium Bis(trimethylsilyl)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium bis(trimethylsilyl)amide (KHMDS) is a potent, non-nucleophilic base indispensable in modern organic synthesis, particularly within pharmaceutical development. Its efficacy is intrinsically linked to its purity, which can be compromised by its inherent reactivity. This guide provides a comprehensive overview of the stability and appropriate storage conditions for KHMDS, offering quantitative data where available, detailed experimental protocols for purity assessment, and visual aids to clarify key concepts.

Core Properties and Stability Overview

This compound, with the chemical formula [(CH₃)₃Si]₂NK, is a sterically hindered base with a pKa of approximately 26. It is commercially available as a white crystalline solid and as solutions in various organic solvents, most commonly tetrahydrofuran (B95107) (THF) and toluene (B28343). The stability of KHMDS is critically dependent on its environment, as it is highly sensitive to moisture and atmospheric oxygen.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₈KNSi₂ |

| Molecular Weight | 199.48 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (of conjugate acid) | ~26 |

| Solubility | Soluble in THF, toluene, ether, and other organic solvents |

General Stability and Reactivity

KHMDS is a flammable solid and its solutions are also flammable. The solid material can reportedly ignite spontaneously if heated to over 170°C in the air. Its primary route of decomposition is through hydrolysis, which occurs rapidly and exothermically upon contact with water, yielding potassium hydroxide (B78521) and hexamethyldisilazane. It is also reactive towards protic solvents, acids, alcohols, esters, ketones, and halogens.

Quantitative Stability Data

| Compound | Solvent System | Concentration | Temperature | Stability |

| KBTA | Triethylamine (Et₃N) | 1.0 M | 25°C | Stable for > 3 months |

| KBTA | 1:1 THF/Et₃N | 0.5 M | 25°C | Decomposes within 2 days |

| KBTA | THF | Not specified | -80°C | Stable for at least 12 months |

This data suggests that ethereal solvents like THF may be less suitable for long-term storage of potassium silazide bases at room temperature compared to less coordinating solvents like triethylamine. Storage at low temperatures significantly enhances the stability of THF solutions.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of KHMDS.

Storage Conditions:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

-

Container: Use a tightly sealed container. Solutions are often supplied in bottles with a septum-type cap to allow for transfer via syringe under an inert atmosphere.

-

Temperature: For solutions, particularly in THF, storage in a refrigerator or freezer (-20°C to -80°C) is recommended to prolong shelf life. Solid KHMDS should be stored in a cool, dry place.

-

Incompatibilities: Keep away from water, moisture, acids, alcohols, and other protic compounds.

Handling Procedures:

-

All manipulations should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture.

-

Use dry, deoxygenated solvents for all reactions and dilutions.

-

When handling solutions, use oven-dried glassware and syringes.

Experimental Protocols

Protocol 1: Determination of KHMDS Concentration by Titration

This protocol describes a method to determine the molarity of a KHMDS solution.

Materials:

-

KHMDS solution of unknown concentration

-

Anhydrous isopropanol (B130326) (as titrant)

-

Anhydrous toluene (as solvent)

-

2,2'-Bipyridine (B1663995) (as indicator)

-

Dry glassware (burette, flask, syringes)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Under an inert atmosphere, accurately transfer a known volume (e.g., 2.0 mL) of the KHMDS solution into a dry flask containing a magnetic stir bar.

-

Add anhydrous toluene (e.g., 10 mL) to dilute the KHMDS solution.

-

Add a small amount of 2,2'-bipyridine indicator to the flask. The solution should turn a deep reddish-brown, indicating the presence of the strong base.

-

Fill a dry burette with a standardized solution of anhydrous isopropanol in anhydrous toluene (e.g., 1.0 M).

-

Titrate the KHMDS solution with the isopropanol solution. The endpoint is reached when the color of the solution changes from reddish-brown to a persistent pale yellow.

-

Record the volume of the isopropanol solution used.

-

Calculate the molarity of the KHMDS solution using the stoichiometry of the reaction (1:1).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to assess the purity of KHMDS by comparing the integral of the KHMDS protons to that of a known internal standard.

Materials:

-

KHMDS sample

An In-depth Technical Guide to Potassium Bis(trimethylsilyl)amide (KHMDS) as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trimethylsilyl)amide (KHMDS) is a potent, sterically hindered, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of high basicity, excellent solubility in common organic solvents, and low nucleophilicity allows for highly selective deprotonation reactions, particularly in the formation of kinetic enolates from ketones and esters. This technical guide provides a comprehensive overview of the core properties of KHMDS, its advantages over other common strong bases, and its diverse applications in key synthetic transformations. Detailed experimental protocols for representative reactions are provided, along with a comparative analysis of its performance against other bases. Furthermore, this guide includes visualizations of reaction workflows and logical frameworks for base selection to aid researchers in the strategic application of KHMDS in complex synthetic endeavors.

Introduction to KHMDS: A Superior Non-Nucleophilic Base

In the realm of organic synthesis, the choice of base is critical in directing the outcome of a reaction. While strong bases are often required to deprotonate weakly acidic protons, their inherent nucleophilicity can lead to undesired side reactions. Non-nucleophilic bases are a class of sterically hindered organic bases that are poor nucleophiles, allowing them to selectively abstract protons without attacking electrophilic centers.[1][2]

This compound, commonly abbreviated as KHMDS, is a prominent member of this class.[3] Its chemical formula is [(CH₃)₃Si]₂NK, and it is characterized by two bulky trimethylsilyl (B98337) groups attached to a central nitrogen atom.[3] This steric hindrance around the nitrogen atom is the primary reason for its significantly reduced nucleophilicity.[4]

Key Properties of KHMDS:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈KNSi₂ | [3] |

| Molecular Weight | 199.48 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| pKa of Conjugate Acid | ~26 in THF | [5] |

| Solubility | Soluble in THF, toluene, ether, and other common organic solvents. | [3] |

The pKa of the conjugate acid of KHMDS is approximately 26 in tetrahydrofuran (B95107) (THF), making it a very strong base capable of deprotonating a wide range of carbon and heteroatom acids.[5] Its excellent solubility in organic solvents further enhances its utility in a variety of reaction conditions.[3]

Advantages of KHMDS Over Other Non-Nucleophilic Bases

KHMDS offers several distinct advantages over other commonly used strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) and Sodium Bis(trimethylsilyl)amide (NaHMDS).

Comparison of Common Non-Nucleophilic Bases:

| Base | pKa of Conjugate Acid (in THF) | Key Advantages | Key Disadvantages |

| KHMDS | ~26 | High kinetic selectivity, excellent solubility, commercially available as solid or solution. | More expensive than NaHMDS. |

| LDA | ~36 | Very strong base, well-established for kinetic enolate formation. | Lower thermal stability, can act as a nucleophile in some cases, preparation from diisopropylamine (B44863) and n-BuLi required. |

| NaHMDS | ~26 | Less expensive than KHMDS, commercially available. | Can exhibit different selectivity compared to KHMDS due to the nature of the counterion. |

The larger size of the potassium cation in KHMDS compared to the lithium in LDA leads to a more ionic K-N bond and a "softer" cation. This can influence the aggregation state of the base in solution and, consequently, the stereoselectivity of the reaction.

Core Applications in Organic Synthesis

The unique properties of KHMDS make it a versatile reagent for a wide range of chemical transformations.

Enolate Formation: Kinetic vs. Thermodynamic Control

One of the most significant applications of KHMDS is in the regioselective formation of enolates from unsymmetrical ketones. Due to its steric bulk, KHMDS preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate .[6][7] This is in contrast to smaller, less hindered bases or thermodynamic conditions (higher temperatures, longer reaction times) which favor the formation of the more stable, more substituted thermodynamic enolate .[8]

Deprotonation of Esters and Other Carbonyl Compounds

KHMDS is highly effective for the deprotonation of esters, amides, and nitriles to form the corresponding enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions.

Intramolecular Cyclizations

The strong basicity of KHMDS is utilized in intramolecular cyclization reactions, such as the Dieckmann condensation, to form cyclic β-keto esters.[9][10][11] This reaction is a powerful tool for the construction of five- and six-membered rings.

Julia-Kocienski Olefination

In the Julia-Kocienski olefination, KHMDS is used to deprotonate a phenyltetrazole (PT)-sulfone, generating a carbanion that reacts with an aldehyde or ketone to form an alkene.[12][13] This reaction is known for its high E-selectivity.[12]

Synthesis of Natural Products

KHMDS is a key reagent in the total synthesis of numerous complex natural products, where its selectivity and reliability are crucial for the success of multi-step sequences.[14]

Experimental Protocols

General Handling and Safety Precautions

KHMDS is a moisture-sensitive and flammable solid.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions of KHMDS in organic solvents are also flammable. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. All glassware must be thoroughly dried before use. For detailed safety information, consult the Safety Data Sheet (SDS).

Preparation of a KHMDS Solution (if not commercially available)

A solution of KHMDS can be prepared by reacting potassium hydride (KH) with hexamethyldisilazane (B44280) (HMDS).

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend potassium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add hexamethyldisilazane (1.05 eq) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically several hours).

-

The resulting clear to pale yellow solution of KHMDS in THF is ready for use. The concentration can be determined by titration.

Kinetic Enolate Formation and Alkylation of a Ketone

This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone (B44802) and its subsequent alkylation with methyl iodide.

Materials:

-

2-Methylcyclohexanone

-

KHMDS (1.0 M solution in THF)

-

Methyl iodide (MeI)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 2-methylcyclohexanone (1.0 eq) to the cooled THF.

-

Slowly add KHMDS solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated ketone.

Julia-Kocienski Olefination

This protocol outlines a general procedure for the Julia-Kocienski olefination.

Materials:

-

PT-sulfone

-

Aldehyde or ketone

-

KHMDS (solid or solution)

-

Anhydrous dimethoxyethane (DME) or THF

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the PT-sulfone (1.0 eq) in anhydrous DME in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add KHMDS (1.1 eq) portion-wise or dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add the aldehyde or ketone (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude alkene by column chromatography.[12]

Quantitative Data and Comparative Analysis